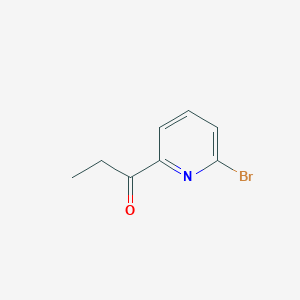

1-(6-Bromopyridin-2-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-Bromopyridin-2-yl)propan-1-one is a chemical compound with the CAS Number: 341556-25-0 . It has a molecular weight of 214.06 . The IUPAC name for this compound is 1-(6-bromopyridin-2-yl)propan-1-one .

Synthesis Analysis

The synthesis of 1-(6-Bromopyridin-2-yl)propan-1-one involves the use of lithium hexamethyldisilazane in tetrahydrofuran at -78℃ for approximately 0.166667 hours . This is followed by the addition of ethyl oxalyl chloride in tetrahydrofuran at 20℃ for 2 hours .Molecular Structure Analysis

The InChI code for 1-(6-Bromopyridin-2-yl)propan-1-one is 1S/C8H8BrNO/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-(6-Bromopyridin-2-yl)propan-1-one has a molecular weight of 214.06 . It has 2 hydrogen bond acceptors and 2 rotatable bonds . The exact mass of the compound is 212.97893 . It has a topological polar surface area of 30 and a heavy atom count of 11 .Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

"1-(6-Bromopyridin-2-yl)propan-1-one" and its derivatives are key intermediates in the synthesis of 2-aminopyridines, which are compounds of significant biological and chemical importance. They serve as structural cores for bioactive natural products and medicinally important compounds. A study highlighted efficient methods for preparing 6-substituted 2-aminopyridines, showcasing the compound's utility in creating diverse bioactive molecules through cross-coupling reactions (Bolliger, Oberholzer, & Frech, 2011).

Photophysical Studies

The compound has been used in photophysical studies to understand the behavior of probes in various solvents. This research is vital for applications in studying biological systems, where the compound's derivatives help in probing the properties governing max emission in solvents commonly used in peptide and protein studies (Moreno Cerezo et al., 2001).

Material Science Applications

In material science, derivatives of "1-(6-Bromopyridin-2-yl)propan-1-one" have been used to develop novel materials with specific properties. For instance, lithium and potassium amides of sterically demanding aminopyridines have been synthesized, showcasing the compound's versatility in creating complex organometallic structures with potential applications in catalysis and materials science (Scott et al., 2004).

Antimicrobial and Chemopreventive Agents

Furthermore, the compound's framework has been utilized to synthesize antimicrobial and chemopreventive agents. For example, novel hybrid bromopyridine-chalcones, designed by structurally combining (naphtho)chalcone and (bromo)pyridine skeletons, have been synthesized and evaluated for their ability to induce phase II enzymes, demonstrating potential as cancer chemopreventive agents (Cabrera, Cerecetto, & González, 2016).

Neurogenesis

Another research study investigated derivatives of P7C3, which include compounds related to "1-(6-Bromopyridin-2-yl)propan-1-one," for their ability to induce neurogenesis in rat neural stem cells. These findings highlight the potential therapeutic applications of such compounds in neurodegenerative diseases and brain injury recovery processes (Shin et al., 2015).

Safety and Hazards

The compound is associated with the GHS06 pictogram . The signal word for this compound is “Danger” and it has hazard statements H301, H311, H331 . Precautionary statements associated with this compound include P233, P261, P264, P270, P271, P280, P302, P304, P310, P330, P340, P352, P361, P403, P405 .

Propriétés

IUPAC Name |

1-(6-bromopyridin-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJDERWIPGCXCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol](/img/structure/B2807826.png)

![N-(4-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2807831.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2807837.png)

![Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2807838.png)

![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)